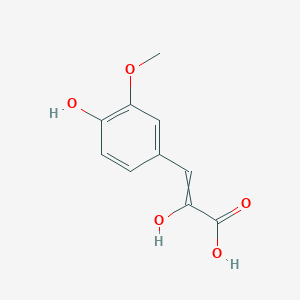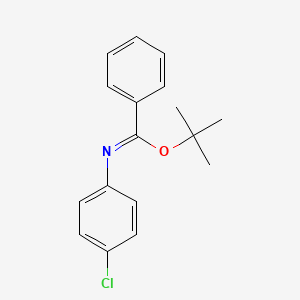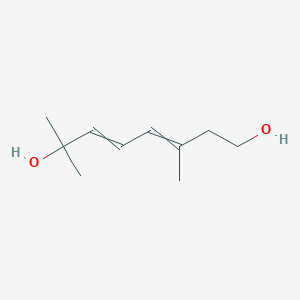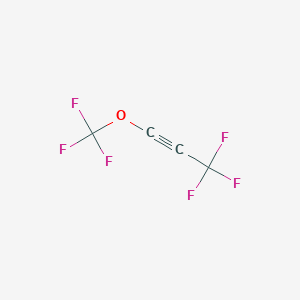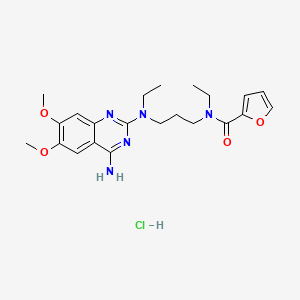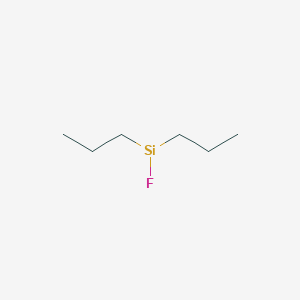
Undec-3-EN-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undec-3-EN-5-one is an organic compound characterized by a unique structure that includes a double bond and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Undec-3-EN-5-one can be synthesized through several methods. One common approach involves the reaction of 2-lithiated 2-benzenesulfonyltetrahydropyrans with 5-hydroxybutenolides . This reaction typically requires controlled conditions, including low temperatures and the use of specific solvents to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving multiple steps such as purification and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Undec-3-EN-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond in this compound allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: For substitution reactions, catalysts like palladium or platinum may be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Scientific Research Applications
Undec-3-EN-5-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism by which Undec-3-EN-5-one exerts its effects involves its interaction with various molecular targets. The double bond and ketone group allow it to participate in nucleophilic addition and other reactions, influencing biological pathways and chemical processes. Specific pathways may include enzyme inhibition or activation, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Undec-3-EN-5-one is unique due to its specific structure, which includes both a double bond and a ketone group. This combination allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds that may lack one of these functional groups.
Properties
CAS No. |
63859-49-4 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
undec-3-en-5-one |
InChI |
InChI=1S/C11H20O/c1-3-5-7-8-10-11(12)9-6-4-2/h6,9H,3-5,7-8,10H2,1-2H3 |
InChI Key |
LATIKHFOSBMINC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)C=CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[Ethyl(difluoro)silyl]propan-1-ol](/img/structure/B14498627.png)
